molecular formula C17H20N4O B10983812 N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B10983812
M. Wt: 296.37 g/mol
InChI Key: SBJJDGLGBBIUTJ-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features both an imidazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates separately, followed by their coupling through amide bond formation. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the imidazole or indole rings.

Scientific Research Applications

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The imidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its combined imidazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these moieties .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C17H20N4O/c1-12(2)21-11-13(14-5-3-4-6-15(14)21)7-8-16(22)20-17-18-9-10-19-17/h3-6,9-12H,7-8H2,1-2H3,(H2,18,19,20,22)

InChI Key

SBJJDGLGBBIUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3

Origin of Product

United States

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